molecular formula C19H15F2N3O2 B5219508 N-(2,5-difluorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(2,5-difluorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B5219508
M. Wt: 355.3 g/mol
InChI Key: NKDJXRGOWNLILZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-Difluorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a pyridazinone-based acetamide derivative characterized by a 6-oxopyridazinone core substituted with a 4-methylphenyl group at the 3-position and an acetamide side chain linked to a 2,5-difluorophenyl moiety.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O2/c1-12-2-4-13(5-3-12)16-8-9-19(26)24(23-16)11-18(25)22-17-10-14(20)6-7-15(17)21/h2-10H,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDJXRGOWNLILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable difluorobenzene derivative.

    Attachment of the Methylphenyl Group: The methylphenyl group can be attached through a Friedel-Crafts acylation reaction using a methylbenzene derivative and an acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,5-difluorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.

    Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: The target compound’s 2,5-difluorophenyl group contrasts with 3,4,5-trifluorophenyl (), which may confer higher lipophilicity and stronger halogen bonding .
  • Synthetic Pathways: Pyridazinone-acetamide derivatives are commonly synthesized via coupling reactions between pyridazinone acetic acid derivatives and substituted anilines, as seen in and (e.g., thionyl chloride activation in THF/DMF) .

Physicochemical and Pharmacokinetic Properties

While explicit data for the target compound are unavailable, trends from analogs suggest:

Property Target Compound (Inferred) Compound Compound
Lipophilicity (LogP) Moderate (due to methyl and F) High (multiple F substituents) Moderate (Cl and OCH3 balance)
Solubility Likely low (aromatic dominance) Very low (high fluorination) Moderate (polar OCH3 groups)
Metabolic Stability Moderate High (C-F bonds resist oxidation) Low (OCH3 may undergo demethylation)

Implications:

  • The target compound’s 2,5-difluorophenyl group may improve metabolic stability compared to non-fluorinated analogs (e.g., ) but less so than perfluorinated derivatives () .
  • The 4-methylphenyl substituent could enhance membrane permeability relative to polar groups like methoxy () or sulfonamide () .

Biological Activity

N-(2,5-difluorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, highlighting mechanisms of action, pharmacological effects, and relevant research findings.

Molecular Formula : C22H20F2N4O3
Molecular Weight : 426.4 g/mol
IUPAC Name : N-[2-[2-(2,4-difluoroanilino)-2-oxoethyl]-6-(4-methylphenyl)-3-oxopyridazin-4-yl]propanamide
InChI Key : KTXQNUSHMAZBQC-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with specific molecular targets. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various biological effects. The exact pathways are still being elucidated through ongoing research.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. For instance, in vitro assays demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent antiproliferative effects.
  • HDAC Inhibition : Similar compounds have shown potential as histone deacetylase (HDAC) inhibitors. HDAC inhibitors are known for their role in cancer therapy by promoting cell cycle arrest and apoptosis in tumor cells. This suggests that this compound may also exhibit HDAC inhibitory properties.

Research Findings and Case Studies

  • In Vitro Studies : Research has demonstrated that derivatives of the compound exhibit significant antiproliferative activity against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). For example:
    • HepG2 Cells : The compound showed an IC50 value of approximately 1.30 μM, indicating strong inhibitory effects compared to standard treatments like SAHA (suberoylanilide hydroxamic acid) which had an IC50 of 17.25 μM .
    Cell LineIC50 Value (μM)Comparison with SAHA
    HepG21.3017.25
    MDA-MB-231Not specifiedNot specified
  • Apoptosis Induction : Flow cytometry analyses indicated that treatment with the compound significantly increased apoptosis rates in HepG2 cells from 5.83% in untreated cells to 28.83% at higher concentrations .
  • Cell Cycle Analysis : The compound was found to induce G2/M phase arrest in treated cells, a critical mechanism for its antiproliferative effects . This effect was characterized by an increase in the percentage of cells in the G2/M phase from 18.84% to 59.36% upon treatment with increasing concentrations.

Q & A

Basic: What are the common synthetic routes for N-(2,5-difluorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide?

Answer: The synthesis typically involves multi-step organic reactions, including:

  • Condensation : Reacting substituted pyridazinone precursors with fluorophenyl amines under reflux in polar aprotic solvents like dimethylformamide (DMF) .
  • Acetylation : Introducing the acetamide moiety via nucleophilic acyl substitution using acetyl chloride or acetic anhydride .
  • Cyclization : Facilitating pyridazinone ring formation under acidic or basic conditions, depending on substituent stability .
    Critical parameters include temperature control (60–120°C), solvent selection (ethanol, dichloromethane), and reaction time optimization (6–24 hours). Progress is monitored via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .

Basic: How is the compound characterized post-synthesis?

Answer: Key characterization methods include:

  • 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.0 ppm, acetamide NH at δ ~10.1 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ observed at m/z ~396.34) .
  • Elemental Analysis : Verify carbon, nitrogen, and sulfur content (e.g., C: 45.29%, N: 12.23% vs. calculated values) .
  • HPLC : Assess purity (>95% preferred for pharmacological studies) .

Advanced: What strategies optimize yield in the synthesis of fluorophenyl-substituted acetamides?

Answer: Yield optimization involves:

  • Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity for fluorophenyl coupling .
  • Catalyst Use : Acid catalysts (e.g., H2SO4) or palladium-based catalysts for cross-coupling reactions .
  • Temperature Gradients : Stepwise heating (e.g., 80°C for cyclization, room temperature for acetylation) to minimize side reactions .
  • Workup Techniques : Recrystallization from ethanol/water mixtures improves purity and yield .

Advanced: How to address discrepancies in elemental analysis data during characterization?

Answer: Discrepancies arise from impurities or incomplete reactions. Mitigation strategies include:

  • Recrystallization : Purify the compound using solvents like ethyl acetate/hexane .
  • Column Chromatography : Separate impurities using silica gel and gradient elution (e.g., 5–20% methanol in DCM) .
  • Cross-Validation : Compare NMR and MS data with literature to confirm structural integrity .

Advanced: What in vitro models assess the biological activity of such acetamides?

Answer: Preclinical models include:

  • Enzyme Inhibition Assays : Test COX-2 or kinase inhibition using fluorometric kits .
  • Anticancer Screening : MTT assays on HeLa or MCF-7 cell lines (IC50 values reported for analogs) .
  • Antimicrobial Testing : Disk diffusion against E. coli or S. aureus .
    Dose-response curves and structure-activity relationship (SAR) analysis guide derivative design .

Advanced: How to design derivatives to enhance pharmacokinetic properties?

Answer: Strategies include:

  • Bioisosteric Replacement : Swap fluorine with chlorine or methoxy groups to modulate lipophilicity .
  • Prodrug Design : Introduce ester moieties to improve solubility and oral bioavailability .
  • Metabolic Stability : Incorporate deuterium at vulnerable positions to slow CYP450-mediated degradation .

Basic: What analytical techniques confirm the compound's structural integrity?

Answer: Advanced techniques include:

  • X-ray Crystallography : Resolve solid-state conformation (e.g., dihedral angles between pyridazinone and fluorophenyl groups) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches .
  • 2D NMR : HSQC and HMBC correlate protons with carbons to assign complex spin systems .

Advanced: How to resolve overlapping signals in NMR spectra of complex acetamides?

Answer: Use:

  • Deuterated Solvents : DMSO-d6 or CDCl3 to sharpen peaks .
  • Variable Temperature NMR : Reduce signal broadening caused by dynamic processes .
  • 2D Techniques : COSY and NOESY to differentiate adjacent protons (e.g., aromatic vs. methyl groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.